(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
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Overview
Description
(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a sulfonyl group, and a cinnamylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cinnamylthio group: This step involves the reaction of the oxadiazole intermediate with cinnamyl chloride in the presence of a base such as potassium carbonate.
Attachment of the sulfonyl group: The phenyl ring is sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of the morpholine ring: The final step involves the reaction of the sulfonylated intermediate with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine can undergo various types of chemical reactions:
Oxidation: The cinnamylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocycles.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of (E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine depends on its specific application:
In medicinal chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cinnamylthio group and the oxadiazole ring are likely involved in these interactions, contributing to the compound’s overall bioactivity.
In materials science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-((3-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
- (E)-4-((3-(5-(phenylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine
Uniqueness
(E)-4-((3-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)phenyl)sulfonyl)morpholine is unique due to the presence of the cinnamylthio group, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
4-[3-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c25-30(26,24-11-13-27-14-12-24)19-10-4-9-18(16-19)20-22-23-21(28-20)29-15-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJHGKZAAXQPH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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